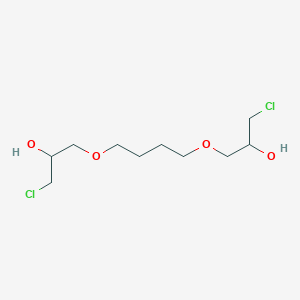
2,2,4-Trimethylheptan
Übersicht
Beschreibung
2,2,4-Trimethylheptane is an organic compound with the molecular formula C10H22. It is a branched alkane and one of the isomers of decane. This compound is known for its use as a reference fuel in octane rating tests due to its high resistance to knocking in internal combustion engines .
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethylheptane is used in various scientific research applications, including:
Chemistry: As a reference standard in gas chromatography and mass spectrometry.
Biology: In studies involving the metabolism of hydrocarbons by microorganisms.
Medicine: As a solvent in pharmaceutical formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2,4-Trimethylheptane can be synthesized through various methods, including the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and selectivity .
Industrial Production Methods: In industrial settings, 2,2,4-Trimethylheptane is often produced as a byproduct during the refining of petroleum. The process involves the catalytic cracking of larger hydrocarbons, followed by fractional distillation to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,4-Trimethylheptane primarily undergoes combustion reactions, where it reacts with oxygen to produce carbon dioxide, water, and energy. It can also participate in halogenation reactions, where halogens such as chlorine or bromine replace hydrogen atoms in the molecule .
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Typically involves the use of chlorine or bromine under ultraviolet light or heat to initiate the reaction.
Major Products Formed:
Combustion: Carbon dioxide and water.
Halogenation: Various halogenated derivatives of 2,2,4-Trimethylheptane.
Wirkmechanismus
The primary mechanism of action for 2,2,4-Trimethylheptane involves its role as a hydrocarbon fuel. In combustion engines, it undergoes oxidation to release energy, which is harnessed to power the engine. The molecular targets include oxygen molecules, and the pathways involve the formation of free radicals and subsequent chain reactions leading to complete combustion .
Vergleich Mit ähnlichen Verbindungen
2,2,4-Trimethylpentane (Isooctane): Another branched alkane used as a reference fuel in octane rating tests.
2,2,5-Trimethylheptane: A structural isomer with similar physical properties but different branching.
Heptane: A straight-chain alkane with lower resistance to knocking compared to 2,2,4-Trimethylheptane.
Uniqueness: 2,2,4-Trimethylheptane is unique due to its high octane rating, making it an ideal reference fuel for testing the anti-knock properties of gasoline. Its branched structure contributes to its stability and resistance to premature ignition, distinguishing it from other alkanes .
Eigenschaften
IUPAC Name |
2,2,4-trimethylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-6-7-9(2)8-10(3,4)5/h9H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYGOARYARWJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871234 | |
| Record name | 2,2,4-Trimethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14720-74-2 | |
| Record name | 2,2,4-Trimethylheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14720-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptane, 2,2,4-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4-Trimethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate](/img/structure/B82019.png)










